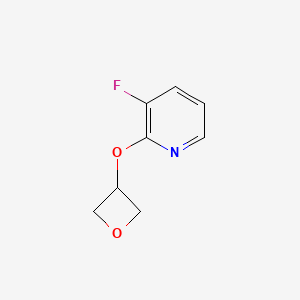

3-fluoro-2-(oxetan-3-yloxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-fluoro-2-(oxetan-3-yloxy)pyridine” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also appears to have a fluorine atom and an oxetane group attached to the pyridine ring .

Synthesis Analysis

While specific synthesis methods for “3-fluoro-2-(oxetan-3-yloxy)pyridine” are not available, fluoropyridines can be synthesized through various methods such as the Balts-Schiemann reaction or Umemoto reaction . Oxetanes can be synthesized through ring-opening reactions of epoxides .Molecular Structure Analysis

The molecular structure of “3-fluoro-2-(oxetan-3-yloxy)pyridine” would likely consist of a pyridine ring with a fluorine atom and an oxetane group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

The reactivity of “3-fluoro-2-(oxetan-3-yloxy)pyridine” would likely be influenced by the electronegative fluorine atom and the strain of the three-membered oxetane ring . Fluoropyridines are generally less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-2-(oxetan-3-yloxy)pyridine” would be influenced by factors such as the electronegativity of the fluorine atom, the strain of the oxetane ring, and the basicity of the pyridine ring .科学的研究の応用

Radiosynthesis of Tracers

The compound has been used in the automated radiosynthesis of two 18F-labeled tracers . These tracers, [18F]FMISO and [18F]PM-PBB3, are clinically used for imaging hypoxia and tau pathology, respectively . The process involves direct 18F-fluorination using the corresponding tosylate precursors and [18F]F−, followed by the removal of protecting groups .

Development of PET Tracers

The compound is also used in the development of Positron Emission Tomography (PET) tracers . The direct 18F-fluorination using a tosylate or triflate precursor and [18F]F− is a widely used method for the introduction of fluorine-18 into target molecules to afford a large number of 18F-labeled PET tracers .

Fluoroalkylation

18F-fluoroalkylation is another application of this compound . This process has some advantages over direct 18F-fluorination and is a useful tool for inserting fluorine-18 into target molecules containing nucleophilic hydroxyl and amino functional groups .

c-Met Kinase Inhibitors

The compound has been used in the study of c-Met kinase inhibitors . Docking and quantitative structure–activity relationship studies have been performed on a selected set of compounds with variations both in structure and activity .

Drug Development

The compound is used in the development of drugs for the treatment of various diseases. For instance, it has been used in the synthesis of c-Met kinase inhibitors , which are potential therapeutic agents for the treatment of cancer .

Chemical Manufacturing

The compound is also used in chemical manufacturing . It is commercially available and can be used as a starting material or intermediate in the synthesis of other chemical compounds .

作用機序

Target of Action

3-Fluoro-2-(oxetan-3-yloxy)pyridine is a fluorinated pyridine derivative . Fluorinated pyridines have been used as molecular scaffolds for active pharmaceutical ingredients (APIs) and substrates for synthetic chemistry . .

Mode of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various compounds with biological activity .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-fluoro-2-(oxetan-3-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMVLQDXYIOOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(oxetan-3-yloxy)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(4-ethylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B6431833.png)

![3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6431841.png)

![8-(4-ethylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431851.png)

![5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B6431866.png)

![3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}aniline](/img/structure/B6431867.png)

![2,6-difluoro-N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B6431874.png)

![(2E)-3-(furan-2-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B6431888.png)

![3-[(5-chloro-3-fluoropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B6431897.png)

![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)

![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)